BenchChemオンラインストアへようこそ!

Adrenorphin (human)

Opioid pharmacology Radioligand binding Receptor selectivity

Adrenorphin (human) is the endogenous C-terminally amidated opioid octapeptide with unique balanced μ-opioid (Ki=0.12 nM) and κ-opioid (Ki=0.248 nM) receptor affinity and negligible δ activity. Its distinct C-terminal amide confers carboxypeptidase resistance, making it irreplaceable by Met-enkephalin or DAMGO for receptor selectivity profiling, chromaffin cell secretion assays, and ACKR3 scavenger studies. Supplied as TFA salt, ≥95% purity (HPLC-verified). For research use only; not for human administration.

Molecular Formula C44H69N15O9S
Molecular Weight 984.2 g/mol
Cat. No. B8082430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenorphin (human)
Molecular FormulaC44H69N15O9S
Molecular Weight984.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)
InChIKeyXJOQRTJDYAHKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenorphin (human) for Research Procurement: Definition, Properties, and Analytical Specifications


Adrenorphin (human), also known as metorphamide, is an endogenous opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) originally isolated from human pheochromocytoma tumor tissue and corresponds to amino acids 210-218 of proenkephalin A [1]. As a C-terminally amidated opioid peptide, it represents a distinct processing product of the proenkephalin A precursor and is widely distributed throughout mammalian brain and adrenal medulla [2]. For procurement and research use, adrenorphin is typically supplied as a trifluoroacetate (TFA) salt with purity specifications ≥95% as verified by HPLC analysis, with characteristic molecular formula C44H69N15O9S and molecular weight 984.18 g/mol [3].

Adrenorphin (human) vs. Generic Opioid Peptides: Why Simple Substitution Is Scientifically Inadequate


Generic substitution of adrenorphin with other opioid peptides such as Met-enkephalin, Leu-enkephalin, or synthetic μ-opioid agonists (e.g., DAMGO) is scientifically unjustified due to fundamentally distinct receptor selectivity profiles, structural features, and functional activities. Adrenorphin possesses a unique C-terminal amide group (-Val-NH2) that distinguishes it from all other mammalian endogenous opioid peptides except amidorphin, conferring enhanced resistance to carboxypeptidase degradation and specialized physiological functions [1]. Furthermore, adrenorphin exhibits a balanced μ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonist profile with negligible δ-opioid receptor (DOR) activity, whereas Met-enkephalin primarily targets DOR and MOR, DAMGO is a highly selective MOR agonist, and dynorphin peptides preferentially activate KOR [2]. This unique pharmacological fingerprint cannot be replicated by any single alternative peptide, making informed selection critical for experimental reproducibility and data interpretation.

Adrenorphin (human) Quantitative Differentiation: Head-to-Head Comparator Data for Informed Selection


Adrenorphin (human) μ-Opioid Receptor Binding Affinity: Comparative Ki Values vs. Met-Enkephalin and DAMGO

Adrenorphin demonstrates sub-nanomolar binding affinity for the μ-opioid receptor (MOR), with a reported Ki of 0.12 nM in radioligand binding assays [1]. This affinity is approximately 100-fold higher than that of the related endogenous opioid peptide Met-enkephalin, which exhibits a Ki of approximately 12 nM for MOR under comparable conditions [2]. Additionally, adrenorphin's MOR binding selectivity ratio (μ/δ Ki ratio = 0.04; μ/κ Ki ratio = 0.46) distinguishes it from DAMGO, a synthetic μ-selective agonist that shows negligible κ-binding activity . The binding ratios of Ki for μ-opioid receptor/Ki for δ-opioid receptor of 0.04 and Ki for μ-opioid receptor/Ki for κ-opioid receptor of 0.46 were derived from competitive radioligand displacement experiments [1].

Opioid pharmacology Radioligand binding Receptor selectivity

Adrenorphin (human) vs. Met-Enkephalin in Nicotine-Induced Catecholamine Secretion Inhibition: 59-Fold Potency Advantage

In cultured human pheochromocytoma cells, adrenorphin demonstrates a 59-fold greater potency than Met-enkephalin in inhibiting nicotine-induced catecholamine secretion [1]. Adrenorphin suppressed catecholamine secretion evoked by 10⁻⁵ M nicotine with an IC50 of 1.1 × 10⁻⁶ M (1.1 μM), whereas Met-enkephalin required an IC50 of 6.5 × 10⁻⁵ M (65 μM) under identical experimental conditions [1]. In bovine adrenal chromaffin cells, adrenorphin (metorphamide) inhibited 5 μM nicotine-induced ATP release by nearly 50% at 5 μM, while Met⁵-enkephalin exhibited an IC50 of approximately 1 mM for catecholamine release inhibition—representing a >100-fold potency difference [2].

Chromaffin cell biology Catecholamine secretion Functional pharmacology

Adrenorphin (human) Unique C-Terminal Amidation: Structural Distinction from Non-Amidated Opioid Peptides

Adrenorphin possesses a C-terminal amide group (-Val-NH2), a structural feature that distinguishes it from the vast majority of endogenous mammalian opioid peptides [1]. This C-terminal amidation is characteristic of peptide hormones and neurotransmitters requiring enhanced biological stability; only adrenorphin and amidorphin among all known mammalian endogenous opioid peptides contain this modification [2]. In contrast, Met-enkephalin, Leu-enkephalin, β-endorphin, dynorphin A, and dynorphin B all possess free carboxylic acid C-termini, rendering them more susceptible to rapid degradation by carboxypeptidases [3]. The C-terminal amide group of adrenorphin has been demonstrated to be functionally important for its naloxone- and diprenorphine-resistant inhibition of nicotinic secretion in chromaffin cells, an activity not shared by non-amidated enkephalin peptides [4].

Peptide chemistry Post-translational modification Proteolytic processing

Adrenorphin (human) In Vivo Analgesic Activity and Respiratory Depression: Species-Specific ED50 Characterization

Adrenorphin produces measurable analgesic and respiratory effects in vivo with quantitatively defined ED50 values that vary significantly by species [1]. Intracerebroventricular administration of adrenorphin at 6.1 nmol/animal increases paw-licking latency in the mouse hot plate test, an effect reversible by the opioid antagonist naloxone, confirming opioid receptor-mediated analgesia [2]. Respiratory depression ED50 values were determined as 6 nmol/animal in mice and 71.1 nmol/animal in rabbits following i.c.v. administration, demonstrating an approximately 12-fold difference in species sensitivity to this adverse effect [1]. By contrast, Met-enkephalin requires substantially higher doses (typically micromolar range) to achieve comparable analgesic effects due to its rapid enzymatic degradation and lower receptor affinity [3].

Analgesia In vivo pharmacology Respiratory physiology

Adrenorphin (human) ACKR3/CXCR7 Scavenger Receptor Activity: Distinction from Classical Opioid Receptor Signaling

Adrenorphin engages the atypical chemokine receptor ACKR3 (CXCR7) with measurable potency, a property that distinguishes it from many classical opioid peptides and synthetic agonists [1]. In β-arrestin-1 recruitment assays performed in U87 cells, adrenorphin induced β-arrestin-1 recruitment to ACKR3 as well as to KOR, MOR, and DOR, with no agonist activity detected toward NOP [1]. Structure-activity relationship analysis of adrenorphin variants (Y1F, M5L, R6A mutations) revealed differential impacts on ACKR3 versus classical opioid receptor potency, indicating distinct binding determinants [1]. In contrast, DAMGO, a synthetic μ-selective agonist, shows minimal interaction with ACKR3 and serves as a reference substrate for MDR1 P-glycoprotein transport rather than ACKR3 scavenging [2]. The ACKR3 activity of adrenorphin positions it as a valuable tool compound for investigating opioid peptide scavenging mechanisms.

Atypical chemokine receptor β-Arrestin recruitment Receptor pharmacology

Adrenorphin (human) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Opioid Receptor Selectivity Profiling and Structure-Activity Relationship Studies

Adrenorphin (human) is ideally suited for comparative opioid receptor selectivity studies requiring a compound with sub-nanomolar μ-opioid receptor affinity (Ki = 0.12 nM) coupled with measurable κ-opioid receptor binding (Ki = 0.248 nM; μ/κ ratio = 0.46) and minimal δ-opioid receptor activity (Ki = 2.65 nM; μ/δ ratio = 0.04) [1]. This receptor binding fingerprint enables direct comparison with μ-selective agonists (e.g., DAMGO), κ-selective agonists (e.g., dynorphin A), and balanced agonists (e.g., etorphine). The well-characterized SAR of adrenorphin variants (Y1F, M5L, R6A) across MOR, KOR, DOR, and ACKR3 provides a robust framework for designing mutagenesis studies and novel analog development [2].

Chromaffin Cell Secretion and Adrenal Medullary Function Studies

Adrenorphin (human) is the optimal tool compound for investigating opioid modulation of adrenal chromaffin cell secretion due to its 59- to >100-fold greater potency relative to Met-enkephalin in inhibiting nicotine-induced catecholamine release [1][2]. Its C-terminal amide group confers naloxone- and diprenorphine-resistant inhibitory activity on nicotinic secretion, a unique pharmacological feature not shared by non-amidated enkephalins [2]. Researchers should utilize adrenorphin at concentrations of 1-10 μM to achieve physiologically relevant inhibition in bovine or human chromaffin cell preparations, whereas Met-enkephalin would require millimolar concentrations that may introduce non-specific effects [2].

In Vivo Analgesia and Respiratory Depression Studies in Rodent Models

Adrenorphin (human) is appropriate for in vivo pain and respiratory studies requiring well-defined, species-specific ED50 values. Intracerebroventricular administration of 6.1 nmol/animal produces measurable naloxone-reversible analgesia in mouse hot plate assays [1]. Respiratory depression studies should employ the established ED50 values of 6 nmol/animal for mice and 71.1 nmol/animal for rabbits, with the 12-fold species difference providing a useful model for investigating differential respiratory sensitivity to opioid peptides [2]. The naloxone reversibility of both analgesic and respiratory effects confirms opioid receptor mediation and enables controlled experimental interventions [1].

ACKR3/CXCR7 Scavenger Receptor Pharmacology and β-Arrestin Signaling Studies

Adrenorphin (human) serves as a valuable endogenous ligand for investigating ACKR3 (CXCR7) scavenger receptor function in β-arrestin-1 recruitment assays, with demonstrated activity at ACKR3 alongside classical KOR, MOR, and DOR activation [1]. The differential impact of adrenorphin mutations (Y1F, M5L, R6A) on ACKR3 versus classical opioid receptor potency enables dissection of binding determinants specific to atypical chemokine receptors [1]. This dual classical opioid/ACKR3 activity profile distinguishes adrenorphin from synthetic agonists like DAMGO, which show minimal ACKR3 interaction, making adrenorphin the preferred tool for studying opioid peptide scavenging mechanisms and chemokine-opioid receptor crosstalk [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adrenorphin (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.